Cas no 2680701-04-4 (tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate)

tert-ブチル N-(5-ブロモ-1,2-チアゾール-4-イル)カルバメートは、有機合成において重要な中間体として利用される化合物です。5位のブロモ基と4位のカルバメート基を有する1,2-チアゾール骨格を特徴とし、医薬品や農薬の開発におけるキーインターメディエートとしての応用が期待されます。特に、パラジウム触媒を用いたカップリング反応や求核置換反応に適した反応性を有しており、多様な誘導体合成に活用可能です。tert-ブトキシカルボニル(Boc)保護基を有するため、アミン部位の選択的保護・脱保護が可能な点も利点です。高い純度と安定性を備えており、精密有機合成に適した試薬です。

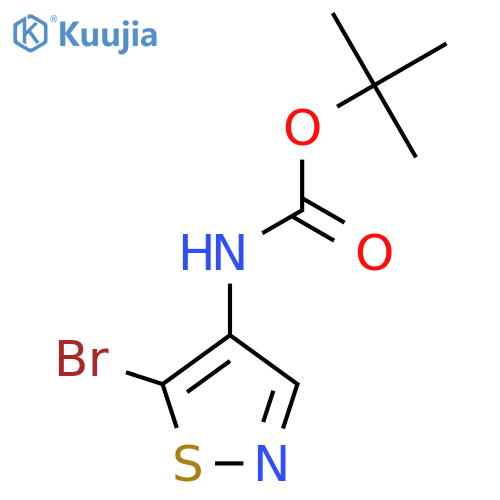

2680701-04-4 structure

商品名:tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate

tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- 2680701-04-4

- EN300-28285427

- tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate

-

- インチ: 1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-5-4-10-14-6(5)9/h4H,1-3H3,(H,11,12)

- InChIKey: MOGNJGSAVSHQER-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C=NS1)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 277.97246g/mol

- どういたいしつりょう: 277.97246g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 79.5Ų

tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28285427-0.25g |

tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate |

2680701-04-4 | 0.25g |

$2430.0 | 2023-05-25 | ||

| Enamine | EN300-28285427-5.0g |

tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate |

2680701-04-4 | 5g |

$7659.0 | 2023-05-25 | ||

| Enamine | EN300-28285427-2.5g |

tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate |

2680701-04-4 | 2.5g |

$5178.0 | 2023-05-25 | ||

| Enamine | EN300-28285427-0.05g |

tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate |

2680701-04-4 | 0.05g |

$2219.0 | 2023-05-25 | ||

| Enamine | EN300-28285427-10.0g |

tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate |

2680701-04-4 | 10g |

$11358.0 | 2023-05-25 | ||

| Enamine | EN300-28285427-0.5g |

tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate |

2680701-04-4 | 0.5g |

$2536.0 | 2023-05-25 | ||

| Enamine | EN300-28285427-1.0g |

tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate |

2680701-04-4 | 1g |

$2641.0 | 2023-05-25 | ||

| Enamine | EN300-28285427-0.1g |

tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate |

2680701-04-4 | 0.1g |

$2324.0 | 2023-05-25 |

tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate 関連文献

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

2680701-04-4 (tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate) 関連製品

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量